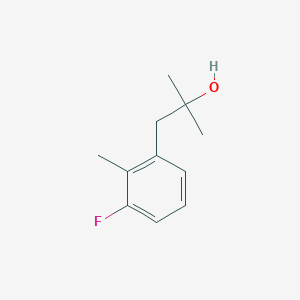
3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an acetophenone backbone with a 2-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-methoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the trifluoroacetophenone derivative.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Strong nucleophiles like halides or alkoxides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of the resulting compounds. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propionic acid
2-Propenoic acid, 3-(2-methoxyphenyl)-
2-Propenal, 3-(2-methoxyphenyl)-
3-(2-Methoxyphenyl)propanoic acid
Uniqueness: 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(2-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(19)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYHQVNJTNPTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate](/img/structure/B7998451.png)




![1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7998492.png)
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B7998497.png)





![Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol](/img/structure/B7998545.png)

